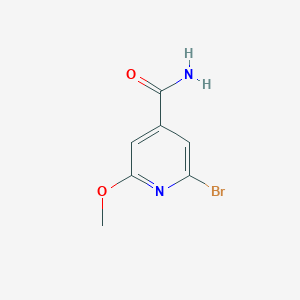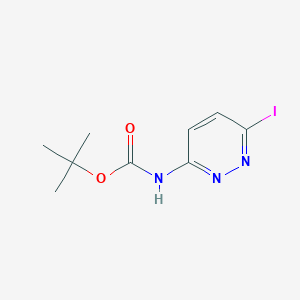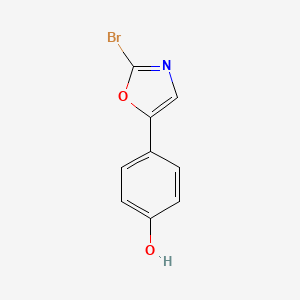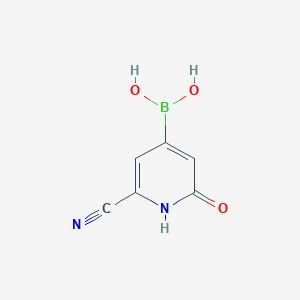
(2-Bromo-pyridin-4-yloxy)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Bromopyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the second position and an acetic acid moiety at the fourth position through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromopyridin-4-yl)oxy)acetic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of 2-Bromopyridine-4-ol: The brominated pyridine is then reacted with a hydroxylating agent to introduce a hydroxyl group at the fourth position, forming 2-bromopyridine-4-ol.
Etherification: The hydroxyl group of 2-bromopyridine-4-ol is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 2-((2-Bromopyridin-4-yl)oxy)acetic acid.
Industrial Production Methods
Industrial production methods for 2-((2-Bromopyridin-4-yl)oxy)acetic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Bromopyridin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(pyridin-4-yloxy)acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of 2-(pyridin-4-yloxy)acetic acid.
Aplicaciones Científicas De Investigación
2-((2-Bromopyridin-4-yl)oxy)acetic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of pyridine derivatives with enzymes and receptors.
Industrial Applications: Potential use in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Bromopyridin-4-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the acetic acid moiety can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridine-4-ol: Similar structure but lacks the acetic acid moiety.
2-(Pyridin-4-yloxy)acetic acid: Similar structure but lacks the bromine atom.
4-Bromopyridine-2-carboxylic acid: Similar structure but the positions of the bromine and carboxylic acid groups are reversed.
Uniqueness
2-((2-Bromopyridin-4-yl)oxy)acetic acid is unique due to the presence of both a bromine atom and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
2-(2-bromopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
Clave InChI |
UUBIYMJSNJFDSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1OCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)









